tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate
CAS No.:
Cat. No.: VC18803800
Molecular Formula: C18H29NO4
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29NO4 |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | tert-butyl N-[2-hydroxy-1-[4-[(2S)-2-methylbutoxy]phenyl]ethyl]carbamate |
| Standard InChI | InChI=1S/C18H29NO4/c1-6-13(2)12-22-15-9-7-14(8-10-15)16(11-20)19-17(21)23-18(3,4)5/h7-10,13,16,20H,6,11-12H2,1-5H3,(H,19,21)/t13-,16?/m0/s1 |
| Standard InChI Key | MZNPOHQJFKGUBR-KNVGNIICSA-N |
| Isomeric SMILES | CC[C@H](C)COC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCC(C)COC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C |
Introduction
tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate is a chemical compound with the CAS number 1286280-51-0. It belongs to the class of carbamates, which are derivatives of carbamic acid. This compound is specifically a tert-butyl ester of a carbamic acid derivative, featuring a hydroxy group and an (S)-2-methylbutoxy substituent on a phenyl ring.
Synthesis and Applications
The synthesis of tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate typically involves the reaction of a phenol derivative with a carbamate precursor. This compound may be used in various applications, including pharmaceuticals and agrochemicals, due to its carbamate functionality, which is common in biologically active molecules.
Safety and Handling
While specific safety data for tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate is limited, carbamates generally require careful handling due to potential health and environmental hazards. It is advisable to follow standard laboratory safety protocols when handling this compound.
Suppliers and Availability
This compound is available from several suppliers, including companies in China such as Shanghai Benso Pharmaceutical Technology Co., Ltd. and Tcichem, Inc. .
Research Findings
Research on tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate is limited, but its structural features suggest potential biological activity. Further studies are needed to explore its pharmacological properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume